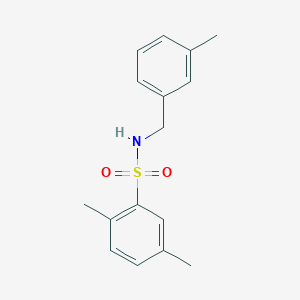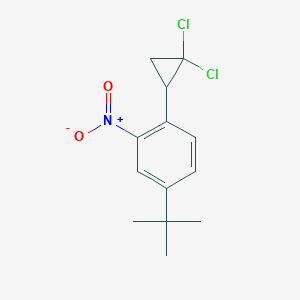
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide, commonly known as DCDP, is a chemical compound that has been widely studied for its potential in scientific research. This compound is a cyclopropanecarboxamide derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of DCDP is not fully understood, but it has been found to inhibit acetylcholinesterase activity, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological effects.
Biochemical and Physiological Effects:
DCDP has been found to have various biochemical and physiological effects. It has been found to have antitumor activity, anti-inflammatory properties, and the ability to inhibit acetylcholinesterase activity. Additionally, DCDP has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCDP has several advantages for lab experiments, including its high purity and yield, as well as its unique biochemical and physiological effects. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DCDP. One potential area of study is its potential as a chemotherapeutic agent, as it has been found to have antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential as a neuroprotective agent. DCDP also has potential as a pesticide, and further research is needed to fully understand its efficacy and safety in this application.
Conclusion:
In conclusion, DCDP is a chemical compound that has been widely studied for its potential in scientific research. It has been synthesized through various methods and has been found to have unique biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, DCDP has shown promise as a potential chemotherapeutic agent, anti-inflammatory agent, neuroprotective agent, and pesticide.
Métodos De Síntesis
The synthesis of DCDP can be achieved through various methods, including the reaction of 2,4-dichloroaniline with phenylacetylene in the presence of a palladium catalyst, or through the reaction of 2,4-dichloroaniline with 3-phenylcycloprop-2-en-1-one in the presence of a base. These methods have been optimized to yield high purity and yield of DCDP.
Aplicaciones Científicas De Investigación
DCDP has been studied extensively for its potential in scientific research. It has been found to have antitumor activity and has been investigated as a potential chemotherapeutic agent. Additionally, DCDP has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as arthritis. DCDP has also been studied for its potential as a pesticide, due to its ability to inhibit acetylcholinesterase activity.
Propiedades
IUPAC Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-10-6-7-12(11(18)8-10)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVWJPDHDZZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-hydroxy-5-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4888982.png)
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)




![2-cyano-N-cyclohexyl-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4889033.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4889041.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)